molecular formula C23H28O7 B191777 Magnolin CAS No. 31008-18-1

Magnolin

Cat. No.: B191777
CAS No.: 31008-18-1
M. Wt: 416.5 g/mol
InChI Key: MFIHSKBTNZNJIK-RZTYQLBFSA-N
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Description

Magnolin is a naturally occurring lignan molecule found in various plants, particularly in the Magnolia species. It is known for its multi-bioactive properties, including significant anticancer effects. This compound has been shown to inhibit cell cycle progression, induce apoptosis, and exhibit anti-invasion, antimetastasis, and antiproliferative effects through the modulation of several signaling pathways .

Mechanism of Action

Target of Action

Magnolin, a naturally occurring lignan molecule, primarily targets the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .

Mode of Action

This compound interacts with its targets, ERK1 and ERK2, by binding to their active pockets . This interaction inhibits the ERKs/RSK2 signaling pathway , which plays a crucial role in cell migration and invasion .

Biochemical Pathways

This compound affects several biochemical pathways. It has been demonstrated to inhibit the cell cycle (G1 and G2/M phase), induce apoptosis, and cause anti-invasion, anti-metastasis, and anti-proliferative effects via the modulation of several pathways . It also inhibits the PI3K/Akt/mTOR signaling pathway and HIF-1α/vascular endothelial growth factor (VEGF)-dependent pathway, and reduces ROS production .

Pharmacokinetics

This compound exhibits dose-independent pharmacokinetics after both intravenous and oral administration . It is rapidly absorbed when given orally . The extent of absolute oral bioavailability ranges from 54.3% to 76.4% for the oral doses examined . This compound is considerably bound to rat plasma proteins, and the binding value is constant (71.3-80.5%) over a concentration ranging from 500 to 10000 ng/mL .

Result of Action

This compound exhibits robust anticancer activity against many cancer cell lines by altering several cancer signaling pathways . It prevents cancer by inhibiting the cell cycle, preventing metastasis, inducing apoptosis, and suppressing cell proliferation and migration . It also promotes autophagy and cell cycle arrest in colorectal cancer cells .

Biochemical Analysis

Biochemical Properties

Magnolin is synthesized by linking two chavicol molecules catalyzed by the enzyme laccase . Laccase plays a vital role in oxidizing aromatic substrates, primary phenolics, and diamines or benzenethiols, generating water as a byproduct .

Cellular Effects

This compound has been found to have significant effects on gastric cells. It alleviates macroscopic and histopathological lesions caused by ethanol in the gastric mucosa, improves antioxidant activity, prostaglandin E2 and nitric oxide levels, and decreases lipid peroxidation in the gastric mucosa . It also decreases pro-inflammatory cytokine expressions induced by ethanol .

Molecular Mechanism

The molecular mechanism of this compound involves repressing lipid peroxidation and inflammatory response, and increasing activation of the antioxidant system . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. It has been found to be effective in alleviating lesions caused by ethanol in the gastric mucosa over time .

Dosage Effects in Animal Models

In animal models, this compound has been found to be significantly effective in alleviating gastric damage induced by ethanol/HCl at doses of 2.5, 5, and 10 mg kg –1 .

Metabolic Pathways

It is known to interact with enzymes such as laccase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnolin can be extracted from the flowers of Magnolia species. The preparation involves pulverizing the raw material, followed by extraction using solvents such as ethanol. The extract is then subjected to various purification processes, including chromatography, to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Magnolia flowers. The process includes:

Chemical Reactions Analysis

Types of Reactions: Magnolin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Magnolin has a wide range of scientific research applications, including:

    Chemistry: this compound is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.

    Biology: Research focuses on this compound’s effects on cellular processes, including cell cycle regulation and apoptosis.

    Medicine: this compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell proliferation, migration, and invasion. .

    Industry: this compound is explored for its potential use in the cosmetics industry due to its antioxidant properties.

Comparison with Similar Compounds

Magnolin’s unique molecular targets and pathways make it a promising candidate for further research and potential therapeutic applications.

Properties

IUPAC Name

(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIHSKBTNZNJIK-RZTYQLBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953134
Record name 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31008-18-1
Record name Magnolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031008181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDIORESINOL DIMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95DA2NWV8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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